Acetanilide, N-(dimethylcarbamoylmethyl)-2'-propoxy-
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Overview
Description
Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- is a chemical compound that belongs to the class of acetanilide derivatives. These compounds are characterized by the presence of an acetamido group attached to a phenyl ring. Acetanilide derivatives have been widely studied for their diverse pharmacological properties, including analgesic, antipyretic, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- typically involves the reaction of acetanilide with appropriate reagents to introduce the dimethylcarbamoylmethyl and propoxy groups. One common method involves the acetylation of aniline to form acetanilide, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- often involves large-scale acetylation reactions using acetic anhydride and aniline, followed by subsequent reactions to introduce the dimethylcarbamoylmethyl and propoxy groups. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the synthesis of prostaglandins involved in pain and inflammation . Additionally, it may interact with other molecular targets, including receptors and ion channels, to modulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic drug, structurally similar to acetanilide.
Phenacetin: Another analgesic and antipyretic compound, similar in structure to acetanilide.
Uniqueness
Acetanilide, N-(dimethylcarbamoylmethyl)-2’-propoxy- is unique due to the presence of the dimethylcarbamoylmethyl and propoxy groups, which may confer distinct pharmacological properties and chemical reactivity compared to other acetanilide derivatives .
Properties
CAS No. |
92700-21-5 |
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Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(N-acetyl-2-propoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H22N2O3/c1-5-10-20-14-9-7-6-8-13(14)17(12(2)18)11-15(19)16(3)4/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
QRSUEMINGJQHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
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